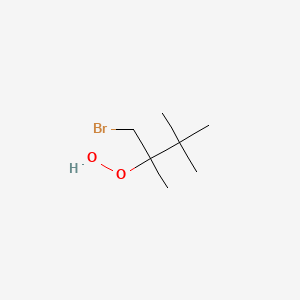
1-Bromo-2,3,3-trimethylbutane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3,3-trimethylbutane-2-peroxol is an organic compound characterized by the presence of a bromine atom and a peroxol group attached to a highly branched butane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,3-trimethylbutane-2-peroxol typically involves the bromination of 2,3,3-trimethylbutane followed by the introduction of a peroxol group. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pressure to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using specialized reactors to maintain the necessary conditions for high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,3,3-trimethylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can target the bromine atom or the peroxol group, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted by other nucleophiles, leading to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
1-Bromo-2,3,3-trimethylbutane-2-peroxol has several applications in scientific research, including:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving oxidative stress and redox reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3,3-trimethylbutane-2-peroxol involves its ability to participate in redox reactions. The peroxol group can generate reactive oxygen species (ROS), which can interact with various molecular targets, including proteins, lipids, and nucleic acids. These interactions can lead to oxidative modifications, affecting cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-2,2,3-trimethylbutane: Similar in structure but lacks the peroxol group, making it less reactive in oxidation reactions.
tert-Butyl bromide (2-bromo-2-methylpropane): Another brominated compound with a different branching pattern, used as a standard reagent in organic synthesis.
Uniqueness: 1-Bromo-2,3,3-trimethylbutane-2-peroxol is unique due to the presence of both a bromine atom and a peroxol group, which confer distinct reactivity and potential applications in various fields. Its ability to participate in both oxidative and reductive reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
343927-87-7 |
|---|---|
Formule moléculaire |
C7H15BrO2 |
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-bromo-2-hydroperoxy-2,3,3-trimethylbutane |
InChI |
InChI=1S/C7H15BrO2/c1-6(2,3)7(4,5-8)10-9/h9H,5H2,1-4H3 |
Clé InChI |
LPJCVKMGNSWQJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(CBr)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
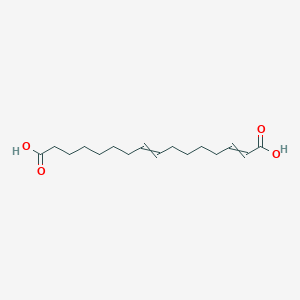

![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
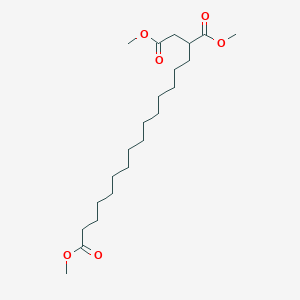
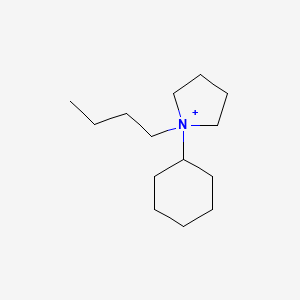
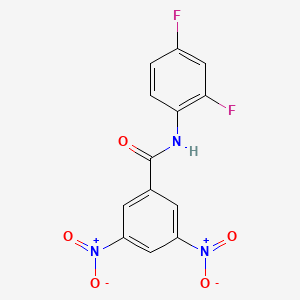
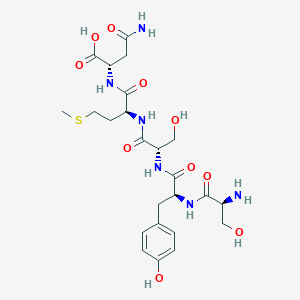
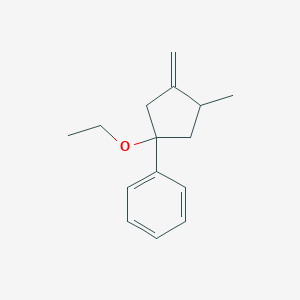



![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)

